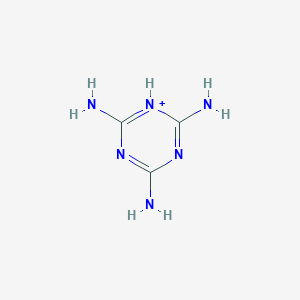

Melamine(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7N6+ |

|---|---|

Molecular Weight |

127.13 g/mol |

IUPAC Name |

1,3,5-triazin-1-ium-2,4,6-triamine |

InChI |

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/p+1 |

InChI Key |

JDSHMPZPIAZGSV-UHFFFAOYSA-O |

SMILES |

C1(=[NH+]C(=NC(=N1)N)N)N |

Canonical SMILES |

C1(=[NH+]C(=NC(=N1)N)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Melamine 1+ Species

Direct Protonation Approaches for Melamine (B1676169) Cation Generation

The most straightforward method for generating the melamine(1+) cation is through the direct protonation of melamine. Melamine (1,3,5-triazine-2,4,6-triamine) is a weak base, and its triazine ring nitrogen atoms are more basic than the exocyclic amino groups. mdpi.com Consequently, it readily accepts a proton from an acid to form the melaminium cation. researchgate.net

This protonation can be achieved by reacting melamine with various acids. In aqueous solutions, the equilibrium between melamine and its protonated forms is pH-dependent. The monoprotonated species, melamine(1+), is the predominant form in a pH range of approximately 2 to 6. researchgate.net Strong inorganic acids such as nitric acid (HNO₃), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are commonly used for this purpose. mdpi.comscispace.comprepchem.com Similarly, organic acids, including carboxylic acids like 3-hydroxy-2-naphthoic acid, can also effectively protonate melamine, leading to the formation of organic melaminium salts. rsc.org The reaction is typically a direct acid-base neutralization, often performed by mixing a suspension or solution of melamine with the chosen acid at room temperature. scispace.comprepchem.com

The formation of the protonated cation has been identified in various contexts, including during the hypergolic ignition of dicyanamide (B8802431) ionic liquids with nitric acid, where protonated melamine was identified as a key species in the resulting products. stanford.edu The stability of the amino groups of melamine under oxidative conditions, such as in the presence of nitric acid, facilitates this direct protonation without degradation of the molecule. scispace.comresearchgate.net

Synthesis of Melamine(1+) Salts and Associated Ionic Compounds

The generation of the melamine(1+) cation via direct protonation is often followed by its isolation as a stable crystalline salt. The synthesis of these salts involves the reaction of melamine with a stoichiometric amount of a selected acid in a suitable solvent, followed by crystallization.

Melaminium Nitrate (B79036) (MN): This salt is prepared by the direct reaction of melamine with nitric acid. In a typical synthesis, a suspension of melamine is stirred with aqueous nitric acid at room temperature. scispace.com Slow evaporation of the solvent yields the solid melaminium nitrate salt. scispace.com X-ray crystallography has confirmed the structure of various melaminium nitrate hydrates and complexes, revealing extensive hydrogen bonding networks between the melaminium cations, nitrate anions, and any co-crystallized water or neutral melamine molecules. nih.govkisti.re.krresearchgate.net

Melaminium Chloride: Melamine monohydrochloride can be synthesized by refluxing melamine in concentrated hydrochloric acid. prepchem.com Upon cooling, the product crystallizes and can be isolated by filtration. The yield for this direct method has been reported to be high, around 87.4%. prepchem.com

Melaminium Phosphate (B84403) and Polyphosphate (MPP): Melaminium phosphates are significant, particularly in the field of flame retardants. The synthesis can be a two-step process where melamine is first reacted with phosphoric acid in an aqueous solution to precipitate melamine phosphate. tandfonline.comjca.edu.vn This intermediate is then heated at high temperatures (e.g., 340°C) to induce polycondensation, forming melamine polyphosphate. jca.edu.vn A more direct, one-step method involves the reaction of melamine directly with polyphosphoric acid at elevated temperatures (e.g., 300°C), which is considered a simpler and more energy-efficient route. tandfonline.comtandfonline.com

Other Organic and Inorganic Salts: The versatility of melamine as a base allows for the formation of a wide array of salts. For example, reactions with organic hydroxyl acids have yielded ionic supramolecular salts. rsc.org These syntheses demonstrate the propensity of melamine to become monoprotonated, forming complex hydrogen-bonded structures. rsc.org

Below is a table summarizing the synthesis of various melaminium salts.

| Salt Name | Reactants | Typical Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Melaminium Nitrate | Melamine, Nitric Acid (HNO₃) | Stirring in aqueous solution at 20°C, followed by slow evaporation. | Not specified | scispace.com |

| Melaminium Monohydrochloride | Melamine, Hydrochloric Acid (HCl) | Reflux for 1.5 hours, followed by cooling and crystallization. | 87.4% | prepchem.com |

| Melamine Polyphosphate (MPP) | Melamine, Phosphoric Acid (H₃PO₄) | Two-step: Precipitation at room temp., then heat treatment (340°C for 8-10h). | Not specified | jca.edu.vn |

| Melamine Polyphosphate (MPP) | Melamine, Polyphosphoric Acid (PHPO) | One-step: Heat treatment at 300°C for 4h. | Conversion ratio up to 97.5% | tandfonline.com |

Targeted Functionalization and Derivatization of Melamine(1+) Structures

While the formation of the cation itself is a form of modification, further functionalization of the melamine(1+) structure is a more nuanced area of synthesis. Derivatization often involves using melamine or a pre-functionalized melamine derivative as a building block, where protonation is a key step in the assembly of more complex architectures.

One strategy involves introducing functional groups onto the melamine molecule before protonation. For instance, dialkylated melamine derivatives can be protonated with halogen acids. rsc.org The introduction of alkyl chains helps to suppress crystal growth in a specific dimension, facilitating the self-assembly of 2D organic microsheets. The protonation of the triazine ring is a critical factor in driving the formation of these ordered assemblies through hydrogen bonding and electrostatic interactions. rsc.org

The melamine(1+) cation can also act as a structural component in larger supramolecular assemblies. In the presence of nitrate anions and water, melaminium cations and neutral melamine molecules can self-assemble through N—H···N hydrogen bonds to create complex, hexagonal motifs within a three-dimensional network. nih.gov

Furthermore, melamine derivatives can be incorporated into larger polymer structures. For example, melamine has been used as a linking unit to create polymers with branching sites and potential cation-binding sites, which are then used in applications like proton exchange membranes. electrochem.org While not a direct derivatization of an isolated melamine(1+) cation, the protonation of the melamine units within the polymer matrix is crucial for its function. Similarly, graphene oxide and zirconium phosphate have been functionalized with melamine-based ligands to create adsorbents for heavy metal ions. nih.gov

Green Chemistry Principles Applied to Melamine(1+) Synthesis

The application of green chemistry principles to the synthesis of melamine(1+) species focuses on reducing energy consumption, minimizing waste, and using environmentally benign solvents and processes.

A notable example is the synthesis of melamine polyphosphate (MPP). Traditional two-step methods involve precipitation from an aqueous solution followed by filtration, drying, and high-temperature condensation, which is relatively complex and energy-intensive. tandfonline.comtandfonline.com A greener, one-step approach involves the direct reaction of solid melamine powder with liquid polyphosphoric acid. tandfonline.com This method is simpler, more energy-saving, and environmentally friendlier as it eliminates the need for a separate solvent and reduces the number of processing steps. tandfonline.com

The use of aqueous-based manufacturing processes represents another green approach. Water is an ideal green solvent, and processes that can be performed in water or with water as a co-solvent at ambient temperatures are highly desirable. google.comspecchemonline.com The synthesis of melaminium salts often occurs in aqueous media, aligning with green chemistry principles. scispace.comprepchem.com For instance, Verdimine has developed an aqueous-based process for synthesizing various compounds that allows for reactions under ambient conditions, where products crystallize directly from the solution in high purity, often eliminating the need for further recrystallization. specchemonline.com

Mechanochemistry, or solvent-free synthesis through grinding or milling, is another key green chemistry technique. nih.gov This approach can be applied to the synthesis of salts and co-crystals, avoiding the use of bulk solvents entirely. The milling of a base like melamine with a solid acid could produce the corresponding melaminium salt directly in the solid state. This method has been successfully applied to synthesize nitrides and other inorganic materials and is a promising route for the environmentally benign synthesis of organic salts. bham.ac.uk

Advanced Spectroscopic and Structural Elucidation of Melamine 1+ Cations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Melamine(1+) Characterization

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For the melamine(1+) cation, NMR provides information on the chemical environment of its hydrogen and carbon atoms.

The protonation of melamine (B1676169) to form the melamine(1+) cation induces significant changes in the electron density around the nuclei, which is reflected in the ¹H and ¹³C NMR chemical shifts.

¹H NMR: In neutral melamine, the protons of the amine (-NH₂) groups are chemically equivalent and typically exhibit a single resonance. In a solvent like DMSO-d₆, this signal appears as a singlet at approximately 5.93-6.02 ppm. acs.org Upon protonation, one of the nitrogen atoms on the triazine ring or an amino group accepts a proton. This leads to a deshielding effect on the neighboring protons, causing their resonance signals to shift downfield to a higher ppm value. The exact chemical shifts for the melamine(1+) cation can vary depending on the solvent and the counter-ion present. Studies on protonated melamine derivatives, such as dialkylated melamine hydrochlorides, confirm the formation of these cationic species in the presence of acid. rsc.orgrsc.org

¹³C NMR: The carbon atoms in the triazine ring of neutral melamine are also equivalent, typically showing a single peak in the ¹³C NMR spectrum. In melamine-formaldehyde resins, for instance, the triazine ring carbons have characteristic chemical shifts. researchgate.net Protonation of the ring nitrogen leads to a withdrawal of electron density from the ring carbons, resulting in a significant downfield shift. This deshielding effect is a clear indicator of cation formation.

Table 1: Representative NMR Chemical Shifts for Melamine and Related Systems

| Nucleus | Compound/System | Solvent | Chemical Shift (δ) in ppm | Reference |

| ¹H | Melamine | DMSO-d₆ | ~5.93 | acs.org |

| ¹³C | Melamine | Solid-State | ~165 | researchgate.net |

| ¹³C | Melamine Phosphate (B84403) | Solid-State | ~166 | researchgate.net |

While one-dimensional NMR provides information about the chemical environment of nuclei, multidimensional NMR techniques are employed to establish structural connectivity through bonds.

COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment identifies protons that are spin-spin coupled, typically over two to three bonds. libretexts.orglibretexts.org For the melamine(1+) cation, a COSY spectrum would reveal couplings between the proton on the protonated nitrogen and any adjacent N-H protons, helping to confirm the site of protonation.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. An HSQC spectrum of melamine(1+) would show correlations between the N-H protons and the nitrogen atoms they are attached to, as well as any C-H correlations if applicable.

While these techniques are standard for structural elucidation, specific published 2D NMR studies focused solely on the simple melamine(1+) cation are not widely documented. However, their application would be indispensable for unambiguously determining the precise structure and connectivity of the cation in solution.

Solid-state NMR (ssNMR) spectroscopy is an essential technique for characterizing the structure and dynamics of melamine-containing compounds in the solid phase, including salts of the melamine(1+) cation. Unlike solution NMR, ssNMR provides information about the molecule's structure as it exists in a crystal lattice.

Research has utilized solid-state ¹³C and ¹⁵N MAS (Magic Angle Spinning) NMR to investigate melamine and its derivatives. acs.org For example, ¹³C ssNMR spectra of melamine phosphate show a characteristic peak for the triazine ring carbons at approximately 166 ppm. researchgate.net In studies involving melamine as a component in polyurethane foams, in-situ ¹H ssNMR has been used to demonstrate that melamine promotes the formation of a rigid char in the condensed phase during thermal degradation. sci-hub.sestrath.ac.ukresearchgate.net Cross-polarization (CP) techniques combined with polarization inversion (CPPI) have been employed to confirm the triamino tautomeric form of melamine in the solid state by investigating the bonding of hydrogen atoms. acs.org These applications highlight the utility of ssNMR in studying the structure and interactions of melamine and its protonated forms in solid materials.

Vibrational Spectroscopy (Infrared and Raman) for Melamine(1+) Structural Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to changes in molecular structure, symmetry, and bonding, making them ideal for studying the formation and structure of the melamine(1+) cation.

The vibrational spectrum of melamine is characterized by several distinct modes associated with the triazine ring and the amino (-NH₂) groups. Protonation to form melamine(1+) alters the symmetry and bond strengths, leading to predictable shifts in the vibrational frequencies.

Key vibrational modes for neutral melamine include:

N-H Stretching: Found in the high-frequency region of the IR spectrum.

Ring Breathing/Stretching Modes: The triazine ring has characteristic "breathing" modes. The most prominent Raman peak for solid melamine is the ring-breathing II mode at ~678 cm⁻¹, with another strong peak for the ring-breathing I mode at ~983 cm⁻¹.

Ring Deformation Modes: These occur at lower frequencies and are associated with the in-plane and out-of-plane bending of the triazine ring.

When melamine is protonated or involved in strong hydrogen bonding, as in melamine diborate, these vibrational frequencies shift. nih.gov Notably, the ring breathing modes tend to shift to a higher wavenumber (blue-shift). nih.gov This is because protonation increases the rigidity of the ring structure. The N-H stretching vibrations are also sensitive to hydrogen bonding and protonation, often broadening and shifting in frequency. Quantum mechanical calculations have been used extensively to assign the vibrational modes of melamine and have shown that intermolecular interactions, like hydrogen bonding, must be considered for accurate spectral interpretation. mdpi.comnih.govrsc.org

Table 2: Principal Vibrational Modes of Melamine

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Reference |

| ~3470, ~3420 | N-H Stretching | IR | nycu.edu.tw |

| ~1650 | -NH₂ Deformation | IR | nycu.edu.tw |

| ~1550 | Triazine Ring Stretching | IR/Raman | nycu.edu.tw |

| ~983 | Ring Breathing Mode I | Raman | |

| ~813 | Ring Deformation (Out-of-plane) | IR | nycu.edu.tw |

| ~678 | Ring Breathing Mode II | Raman |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. nih.gov SERS has been extensively applied for the trace detection of melamine, and the spectral changes observed provide insight into the molecule-surface interaction, which can be analogous to protonation.

When melamine is analyzed using SERS, the most significant spectral change is a notable shift of the prominent ring-breathing mode from ~674-678 cm⁻¹ to a higher frequency of ~702-708 cm⁻¹. researchgate.net This blue-shift is attributed to the chemical interaction between the melamine molecule and the metal nanoparticle surface. It is proposed that melamine bonds to the silver surface through the nitrogen atoms of its amino groups. nih.gov This interaction alters the electron distribution in the triazine ring, leading to the observed shift in the vibrational frequency. The enhancement of the signal allows for the detection of melamine at very low concentrations, making SERS a powerful analytical tool. nih.govresearchgate.netyoutube.com

Computational Vibrational Spectroscopy for Melamine(1+)

Theoretical calculations, particularly those employing density functional theory (DFT), provide significant insights into the vibrational properties of the melamine(1+) cation, also known as the melaminium ion. These computational studies are essential for the assignment and interpretation of experimental infrared (IR) and Raman spectra.

DFT calculations have been used to determine the vibrational modes of protonated melamine. acs.org The resulting theoretical vibrational frequencies, after appropriate scaling, show good agreement with experimental observations and allow for detailed assignment of the spectral bands. nih.gov Quantum chemical studies on complexes containing the melaminium cation, such as melaminium maleate (B1232345) monohydrate, have been performed using the B3LYP method with various basis sets (e.g., 6-31G(), cc-pVDZ, and 6-311++G( )) to determine energy, structural, and thermodynamic parameters. nih.gov These studies confirm the transfer of a hydrogen atom to the melamine molecule, forming the singly protonated cation. nih.gov

The vibrational modes of the melamine(1+) cation involve complex couplings between the stretching and bending motions of its various bonds. Key vibrational assignments for protonated melamine calculated by DFT are presented below. acs.org

| Calculated Frequency (cm⁻¹) | Assignment | Description of Vibrational Mode |

|---|---|---|

| 1623 | δ(N–H) | N-H bending |

| 1571 | δ(C–N) | C-N bending |

| 758 | γ(C–N)(Ring) | C-N out-of-plane bending of the triazine ring |

This table presents a selection of calculated vibrational modes for the protonated melamine cation based on DFT calculations. The assignments highlight the characteristic bending vibrations of the N-H and C-N groups, as well as a key out-of-plane ring vibration. acs.org

These computational models are crucial for understanding how intermolecular interactions, such as the extensive hydrogen bonding present in melaminium salts, affect the vibrational spectra. nih.gov The calculations help to explain shifts in vibrational frequencies observed experimentally, providing a more complete picture of the molecular structure and bonding within the melamine(1+) cation. nih.gov

Mass Spectrometry Techniques for Advanced Characterization of Melamine(1+) Ions

Mass spectrometry (MS) is a cornerstone for the sensitive and specific analysis of the melamine(1+) cation. Various MS techniques are employed to identify, quantify, and structurally elucidate this ion, particularly in complex matrices.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Melamine(1+)

Electrospray ionization (ESI) is a soft ionization technique widely used to generate the protonated melamine molecule, [Melamine+H]⁺ or melamine(1+), in the gas phase for mass spectrometric analysis. In positive ion ESI mode (ESI+), melamine is efficiently protonated, yielding a strong signal for the molecular ion at a mass-to-charge ratio (m/z) of 127. researchgate.netmdpi.com This process is fundamental for the subsequent analysis of melamine by various mass spectrometric methods.

The efficiency of ESI allows for the direct analysis of melamine in liquid samples with minimal preparation. rsc.org Methods have been developed that couple ESI-MS with simple extraction procedures for rapid screening. rsc.org For instance, a direct ESI-MS/MS analysis method was developed for melamine in powdered milk following a straightforward extraction and precipitation protocol. rsc.org The technique's applicability extends to complex resin analysis, where capillary zone electrophoresis (CZE) has been coupled with ESI-MS to separate and identify components of (methoxymethyl)melamine resins. iucr.org

Tandem Mass Spectrometry (MS/MS) for Melamine(1+) Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation and quantification of melamine. In MS/MS experiments, the protonated melamine ion (m/z 127) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. researchgate.net

The fragmentation of the melamine(1+) cation is well-documented and follows specific pathways. The most prominent fragmentation involves the neutral loss of ammonia (B1221849) (NH₃), resulting in a fragment ion at m/z 110. A subsequent or alternative key fragmentation is the loss of cyanamide (B42294) (NH₂CN), leading to the most abundant and characteristic product ion at m/z 85. researchgate.netnih.gov Further fragmentation can lead to an ion at m/z 68. researchgate.net The transition from m/z 127 to m/z 85 is frequently used for quantification in multiple reaction monitoring (MRM) mode due to its high specificity and intensity. researchgate.netresearchgate.net

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Chemical Formula of Loss | Significance |

|---|---|---|---|---|

| 127 | 110 | Ammonia | NH₃ | Common fragmentation pathway |

| 127 | 85 | Cyanamide | CH₂N₂ | Primary quantitative transition, highly characteristic researchgate.net |

| 127 | 68 | - | C₂H₅N₃ | Confirmatory transition researchgate.net |

| 85 | 68 | Ammonia | NH₃ | Secondary fragmentation nih.gov |

This table summarizes the primary fragmentation pathways of the melamine(1+) cation observed in tandem mass spectrometry (MS/MS) experiments. The precursor ion at m/z 127 yields several characteristic product ions upon collision-induced dissociation. researchgate.netnih.gov

The specificity of these fragmentation patterns makes MS/MS an invaluable tool for confirming the presence of melamine in various samples, from food products to biological tissues, even at trace levels. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Melamine(1+) Ion Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the unambiguous identification of the melamine(1+) ion, especially when isobaric interferences are present. While conventional low-resolution mass spectrometry can detect an ion at the nominal mass of m/z 127, it cannot distinguish protonated melamine from other compounds with the same nominal mass.

A notable example of interference is 5-hydroxymethylfurfural (B1680220) (5-HMF), a compound that can be present in heated milk products. nih.gov The protonated molecule of 5-HMF also has a nominal mass of m/z 127. HRMS can easily resolve this ambiguity due to the difference in their exact masses. acs.orgnih.gov

Calculated m/z for [Melamine+H]⁺: 127.0732 acs.orgnih.gov

Calculated m/z for [5-HMF+H]⁺: 127.0395 acs.orgnih.gov

The high mass accuracy of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the confident identification of melamine based on its elemental composition (C₃H₇N₆⁺). nih.govresearchgate.net This capability is essential for eliminating false positives and ensuring reliable analysis, particularly in regulatory settings. acs.orgnih.gov A study on melamine migration from tableware utilized desorption electrospray ionization coupled with HRMS (DESI-HRMS) to achieve high selectivity and accuracy, demonstrating the power of this approach. researchgate.net

Ambient Ionization Mass Spectrometry for Melamine(1+) Analysis

Ambient ionization techniques allow for the direct analysis of samples in their native state with minimal or no sample preparation, significantly increasing throughput. Several ambient ionization methods have been successfully applied to the detection of the melamine(1+) cation.

Direct Analysis in Real Time (DART) mass spectrometry has been used for the rapid screening of melamine. acs.orgnih.gov One study demonstrated a DART method that selectively ionizes melamine in powdered milk while eliminating interference from 5-HMF by using specific reagent gases. acs.orgnih.gov

Desorption Electrospray Ionization (DESI) is another powerful ambient ionization technique used for melamine analysis. nih.goviucr.org It has been shown that weakening the molecular interactions between melamine and matrix proteins can improve the sensitivity of DESI-MS for direct detection. nih.goviucr.org A rapid and sensitive DESI-HRMS method was developed for determining melamine migration from plastic tableware. researchgate.net

Surface Desorption Atmospheric Pressure Chemical Ionization (DAPCI) has also been employed for the fast screening of melamine in milk products without any sample pretreatment. nih.gov This technique allows for the detection of characteristic fragments of the protonated melamine molecule in MS/MS mode, providing both speed and specificity. nih.gov

Other techniques, such as Ultrasound-Assisted Extractive Electrospray Ionization (EESI-MS) , have been developed for the rapid detection of melamine in untreated milk and other food matrices, showcasing the versatility of ambient ionization for high-throughput screening.

X-ray Diffraction and Crystallography Studies of Melamine(1+) Compounds

X-ray diffraction and crystallography are definitive methods for elucidating the three-dimensional atomic structure of crystalline solids. Studies on various salts of melamine have provided precise information on the geometry of the melamine(1+) or melaminium cation, including bond lengths, bond angles, and its interactions within the crystal lattice.

In the solid state, when melamine is co-crystallized with an acid, a proton is typically transferred from the acid to one of the nitrogen atoms in the triazine ring, forming the singly protonated melaminium cation. nih.gov This protonation leads to distinct changes in the molecular geometry compared to neutral melamine. The crystal structure is then stabilized by an extensive network of hydrogen bonds involving the amino groups of the cation, the counter-anion, and any solvent molecules present. researchgate.net

Crystallographic studies have been conducted on several melaminium salts, revealing detailed structural information. For example, the crystal structure of melaminium cyanoacetate (B8463686) monohydrate shows that the C-N bond distances in the triazine ring of the cation range from 1.322(2) to 1.368(2) Å. researchgate.net In this structure, the melaminium cations are interconnected by N—H⋯N hydrogen bonds, forming tape-like structures. researchgate.net Similar extensive hydrogen-bonding networks are observed in melaminium orthophosphate and melaminium maleate monohydrate. nih.goviucr.org

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Melaminium cyanoacetate monohydrate | Monoclinic | P2₁/c | a = 4.6928(6) Å, b = 9.3881(13) Å, c = 22.918(3) Å, β = 91.646(3)° |

| Melaminium orthophosphate | - | - | - |

| Melaminium maleate monohydrate | - | - | - |

| Melamine hydrobromide | - | - | - |

The analysis of these crystal structures confirms that protonation occurs on a ring nitrogen atom. iucr.org The bond lengths within the triazine ring of the melaminium cation are consistent with a delocalized π-electron system, which is perturbed by the protonation. researchgate.net These crystallographic data provide a fundamental understanding of the structural nature of the melamine(1+) cation and its interactions in the solid state.

Single-Crystal X-ray Diffraction for Atomic-Level Structure of Melamine(1+) Salts

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic-level structure of crystalline solids. This non-destructive technique provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the specific ordering of atoms. When applied to melamine(1+) salts, SCXRD offers unparalleled insight into the geometry of the protonated melamine cation and its interactions with various counter-ions.

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, researchers can construct a three-dimensional model of the electron density within the crystal, and from this, the precise positions of the atoms can be determined.

In the case of melamine(1+) salts, SCXRD studies have been instrumental in confirming the protonation site on the triazine ring and in characterizing the intricate hydrogen-bonding motifs that govern the crystal packing. These studies reveal how the melaminium cation, acting as a hydrogen-bond donor, interacts with various anionic species, leading to the formation of diverse supramolecular architectures such as tapes, sheets, and three-dimensional networks. nih.gov

Below is a table summarizing crystallographic data for a selection of melamine(1+) salts, illustrating the structural diversity that can be achieved.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Melaminium Benzoate (B1203000) Dihydrate | C₁₀H₁₅N₆O₄ | Monoclinic | P2₁/c | 10.332 | 10.154 | 13.389 | 90 | 96.54 | 90 |

| Melaminium Phthalate | C₁₅H₁₃N₆O₄ | Orthorhombic | Pbcn | 33.559 | 10.517 | 7.117 | 90 | 90 | 90 |

| Melaminium Cyanoacetate Monohydrate | C₆H₁₀N₇O₃ | Triclinic | P-1 | 7.784 | 8.358 | 9.049 | 99.85 | 108.89 | 101.45 |

| 4-[(Benzylamino)carbonyl]-1-methylpyridinium Chloride | C₁₄H₁₆ClN₂O | Monoclinic | P2₁/c | 12.345 | 5.789 | 18.987 | 90 | 98.76 | 90 |

| 4-[(Benzylamino)carbonyl]-1-methylpyridinium Bromide | C₁₄H₁₆BrN₂O | Monoclinic | P2₁/c | 12.543 | 5.798 | 19.345 | 90 | 99.87 | 90 |

Powder X-ray Diffraction for Polycrystalline Melamine(1+) Materials

While single-crystal X-ray diffraction provides the most detailed structural information, its application is contingent on the ability to grow high-quality single crystals, which is not always feasible. For polycrystalline materials, which consist of a multitude of small, randomly oriented crystallites, powder X-ray diffraction (PXRD) is an indispensable analytical tool.

In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample. The diffraction of X-rays by the randomly oriented crystallites produces a characteristic pattern of diffraction peaks at various angles. Each crystalline phase within the sample will produce a unique diffraction pattern, acting as a "fingerprint" for that substance.

For melamine(1+)-containing materials, PXRD is widely used for:

Phase Identification: By comparing the experimental diffraction pattern to databases of known patterns, the crystalline phases present in a sample can be identified. This is crucial for confirming the formation of a specific melamine(1+) salt and for detecting the presence of any unreacted starting materials or impurity phases.

Crystal Structure Determination: In cases where single crystals cannot be obtained, it is sometimes possible to solve the crystal structure from high-quality powder diffraction data, a process known as ab initio structure determination. nih.govresearchgate.net This has been successfully applied to determine the crystal structure of materials like melaminium polyphosphate. nih.govacs.orgacs.org

Monitoring Solid-State Reactions: PXRD can be used to follow the progress of solid-state reactions, such as the thermal condensation of melaminium phosphates, by observing the changes in the diffraction patterns as reactants are converted to products. researchgate.net

Characterization of Bulk Materials: PXRD provides information about the average structure of a bulk sample, which is often more representative of the material as a whole than the structure of a single crystal.

For instance, the crystalline nature of melaminium benzoate dihydrate has been confirmed through X-ray powder diffraction studies. nih.gov Similarly, the crystal structure of melaminium orthophosphate was determined from high-resolution synchrotron powder diffraction data. researchgate.net The analysis of melaminium polyphosphate using PXRD revealed important aspects of its molecular geometry and packing, which are characteristic of melamine-containing compounds and polyphosphate salts. nih.govacs.orgacs.org

Neutron Diffraction for Hydrogen Atom Localization in Melamine(1+) Structures

While X-ray diffraction is a powerful tool for determining the positions of heavier atoms, it is less effective at precisely locating hydrogen atoms. This is because X-rays are scattered by electrons, and hydrogen, with only one electron, has a very low scattering power. In contrast, neutrons are scattered by atomic nuclei, and the scattering cross-section of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms. This makes neutron diffraction an invaluable technique for accurately determining the positions of hydrogen atoms in crystal structures. mdpi.com

The precise localization of hydrogen atoms is particularly crucial for understanding the structure and properties of melamine(1+) cations, as their chemistry is dominated by hydrogen bonding. Neutron diffraction studies can provide unambiguous information about:

Protonation Sites: Confirming which nitrogen atom in the triazine ring is protonated.

Hydrogen Bond Geometries: Accurately determining the lengths and angles of N-H···A and O-H···A hydrogen bonds (where A is a hydrogen bond acceptor). This detailed geometric information is essential for understanding the strength and nature of these interactions.

Tautomeric Forms: Distinguishing between different tautomeric forms that may exist in the solid state.

Disorder of Hydrogen Atoms: Identifying and characterizing any disorder in the positions of hydrogen atoms.

Although not as routinely applied as X-ray diffraction due to the need for a neutron source (typically a nuclear reactor or spallation source), neutron diffraction has provided critical insights into hydrogen bonding in a wide range of organic and inorganic materials. mdpi.comnih.govosti.gov For melamine(1+) systems, the application of neutron diffraction would allow for a more complete and accurate description of the hydrogen-bonding networks that are fundamental to their supramolecular assembly. The technique is particularly powerful when used in conjunction with X-ray diffraction, as the two methods provide complementary information.

Advanced Electron Microscopy Techniques for Melamine(1+)-Containing Materials

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology, structure, and composition of materials at the micro- and nanoscale. mdpi.com These techniques are particularly valuable for studying melamine(1+)-containing materials, which can range from crystalline powders to complex composites.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. In SEM, a focused beam of electrons is scanned across the sample, and the interaction of the electrons with the surface generates various signals, including secondary electrons and backscattered electrons. These signals are used to create an image that reveals the surface topography and composition of the sample.

For melamine(1+)-containing materials, SEM is used to investigate:

Particle Size and Shape: Determining the size distribution and morphology of crystalline particles.

Surface Texture: Examining the surface features of the material, such as smoothness, roughness, and the presence of any pores or defects.

Morphology of Composites: Visualizing the distribution and dispersion of melamine-based particles within a polymer matrix or other composite material. researchgate.net

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a material. In TEM, a high-energy electron beam is transmitted through an ultrathin section of the sample. The interactions of the electrons with the atoms in the sample create an image that reveals details about the material's crystal structure, defects, and the arrangement of different phases.

Applications of TEM for melamine(1+)-containing materials include:

Nanoparticle Characterization: Imaging the size, shape, and crystal structure of nanoparticles.

Interfacial Analysis: Examining the interface between melamine-based particles and the surrounding matrix in composite materials.

Crystallinity and Defects: Identifying crystalline and amorphous regions within a material and visualizing any crystal defects, such as dislocations or stacking faults.

Melamine resins have also found application as embedding media in electron microscopy, allowing for the high-resolution imaging of biological specimens. nih.gov Furthermore, SEM and TEM have been used to study the morphology of melamine-formaldehyde foams and their derivatives, providing insights into their porous structures. researchgate.net In the context of melamine-based composites, these microscopy techniques are essential for understanding the relationship between the material's microstructure and its bulk properties. researchgate.net

Reactivity and Reaction Mechanisms Involving Melamine 1+

Acid-Base Equilibria and Proton Transfer Kinetics of Melamine(1+)

Determination of pKa Values and Protonation States

Melamine (B1676169), a weak base, can accept protons in acidic conditions. The protonated form of melamine is known as melamine(1+). The pKa of the conjugate acid of melamine is approximately 5.0. atamankimya.comresearchgate.netnih.govchemicalbook.commdpi.com This value indicates that at a pH below 5.0, the protonated species, melamine(1+), is the predominant form in aqueous solutions. researchgate.netresearchgate.net Conversely, at neutral and basic pH levels, the uncharged melamine molecule is the major species. researchgate.net

The protonation of melamine can occur at different sites, including the nitrogen atoms within the triazine ring and the exocyclic amino groups. acs.org Computational studies using Density Functional Theory (DFT) suggest that the most likely site for protonation is a ring nitrogen atom. tcu.edu Solid-state NMR studies of melamine orthophosphate have also confirmed the protonation of the melamine moiety. nih.gov The specific protonation state of melamine is crucial as it influences its chemical behavior and interactions. For instance, the protonated form of melamine is involved in the formation of supramolecular structures. psu.educore.ac.uk

The pKa values for melamine and its hydrolysis products have been determined experimentally and computationally. These values are essential for developing analytical methods, such as capillary electrophoresis and liquid chromatography, to separate and quantify these compounds. acs.org

Table 1: Experimental and Calculated pKa Values for Melamine and its Derivatives

| Compound | Experimental pKa | Calculated pKa |

|---|---|---|

| Melamine | 5.35 | 5.35 |

| Ammeline (B29363) | - | - |

| Ammelide (B29360) | - | - |

| Cyanuric Acid | - | - |

Data sourced from DFT calculations and experimental measurements. acs.orgtcu.edu

Proton Exchange Dynamics in Melamine(1+) Systems

The dynamics of proton transfer in systems containing melamine(1+) are a key aspect of its reactivity. Studies have investigated proton transfer mechanisms involving hydrated melamine. researchgate.net Research using femtosecond transient absorption spectroscopy has shown that upon photoexcitation, intramolecular or intermolecular proton transfer is not a significant decay pathway for melamine. mdpi.com This suggests that other deactivation processes are more dominant.

The presence of water molecules can significantly influence proton transfer barriers. Computational studies have shown that water molecules can accelerate the proton transfer process in melamine. researchgate.net The kinetics of proton transfer are fundamental to understanding reaction mechanisms, such as acid-catalyzed hydrolysis. In such reactions, the transfer of a proton is often the rate-determining step.

Hydrolytic Stability and Degradation Pathways of Melamine(1+)

Kinetics of Hydrolysis Reactions of Melamine(1+)

Kinetic studies have shown that the hydrolysis of melamine and its subsequent by-products, such as ammeline and ammelide, follows first-order reaction kinetics. researchgate.net The rate of hydrolysis is dependent on factors such as pH and temperature. For instance, the hydrolysis of melamine-formaldehyde resins is influenced by the degree of substitution on the melamine molecule, which affects its basicity and the site of protonation. paint.org In strongly alkaline media, the elimination step of the reaction can be rate-determining, while in weakly acidic or dilute alkaline conditions, the nucleophilic attack is the rate-limiting step. researchgate.net

Identification of Hydrolysis By-products and Intermediates

The hydrolysis of melamine(1+) proceeds through a stepwise deamination process, leading to a series of by-products. The primary hydrolysis product is ammeline, formed by the replacement of one amino group with a hydroxyl group. canada.canih.gov Further hydrolysis of ammeline yields ammelide, and subsequent hydrolysis of ammelide produces cyanuric acid. canada.caresearchgate.netwur.nlnih.gov

This degradation pathway has been confirmed by various studies, including those on the biodegradation of melamine by microorganisms, where the same intermediates are observed. researchgate.netwur.nlnih.gov In some industrial processes, these hydrolysis products, collectively referred to as oxoaminotriazines (OATs), are considered undesirable by-products. researchgate.net Under certain conditions, further degradation of cyanuric acid can occur, leading to the formation of biuret, urea, and ultimately ammonia (B1221849) and carbon dioxide. canada.caresearchgate.net

Table 2: Key By-products in the Hydrolysis of Melamine(1+)

| Compound | Chemical Formula | Description |

|---|---|---|

| Ammeline | C3H5N5O | First hydrolysis product |

| Ammelide | C3H4N4O2 | Second hydrolysis product |

| Cyanuric Acid | C3H3N3O3 | Final triazine hydrolysis product |

| Biuret | C2H5N3O2 | A further degradation product |

Catalysis of Melamine(1+) Hydrolysis

The hydrolysis of melamine(1+) can be significantly accelerated by catalysts. Both acids and alkalis can act as catalysts, lowering the temperature and time required for the hydrolysis process. researchgate.net For example, in the purification of crude melamine, alkaline hydrolysis is used to decompose condensation by-products. google.com Strong acids are also known to facilitate the hydrolysis of melamine to ammeline. nih.gov

The mechanism of acid catalysis involves the protonation of the melamine ring, which makes it more susceptible to nucleophilic attack by water. paint.orgresearchgate.net In the context of melamine-formaldehyde resins, strong acid catalysts are used to promote crosslinking reactions, which compete with hydrolysis. paint.orgresearchgate.net The efficiency of catalysis is dependent on the specific catalyst used and the reaction conditions. For example, dodecylbenzene (B1670861) sulfonic acid has been used to catalyze the reaction of melamine resins with polyols. researchgate.net Furthermore, certain metal oxides, such as TiO2 and Al2O3, have been shown to catalyze the hydrolysis of melamine and its derivatives at elevated temperatures. researchgate.net

Electrophilic and Nucleophilic Reactions Involving Melamine(1+)

The reactivity of the melamine structure in electrophilic and nucleophilic reactions provides a foundation for understanding the behavior of the melamine(1+) cation. The melamine ring is electron-rich due to the presence of six nitrogen atoms, making it susceptible to electrophilic attack. Conversely, the amino groups can act as nucleophiles. Protonation to form melamine(1+) enhances the electrophilic character of the triazine ring, making it more reactive towards nucleophiles.

Computational studies using Density Functional Theory (DFT) have been employed to identify sites within melamine-containing structures that are susceptible to electrophilic or nucleophilic attack. rsc.orgrsc.org The Fukui function, a descriptor of local reactivity, helps to characterize these sites qualitatively. rsc.org For the melamine structure, nucleophilic attack is predicted at specific sites, and these predictions correlate with degradation observed during weathering tests of polyester-melamine coatings. rsc.orgrsc.org It is anticipated that CHDA-based polymers exhibit greater reactivity in aqueous conditions due to a higher number of sites susceptible to nucleophilic attack. rsc.org

The melamine structure can participate in Mannich-type reactions, which involve both electrophilic and nucleophilic steps. For instance, melamine can react with an aldehyde like formaldehyde (B43269) under basic conditions to form a hydroxyl-containing intermediate. google.com This intermediate can then form a Mannich base, which is an electrophilic species. This electrophilic intermediate subsequently reacts with a nucleophile, such as a phenol (B47542), to form the final product. google.com The formation of the Wehland complex between the electrophilic Mannich base and the nucleophilic phenol is the rate-determining step in this process. google.com While these reactions are typically described for neutral melamine, the protonated melamine(1+) would be expected to be an even more potent electrophile, although its reduced nucleophilicity at the protonated site would hinder initial steps requiring nucleophilic attack by the amine. The nucleophilicity of amines, and by extension melamine, is sensitive to steric effects and generally increases with basicity. masterorganicchemistry.com

Photochemical Reactivity and Degradation of Melamine(1+) Species

The photochemical reactivity of melamine-based species is of significant interest, particularly in the context of materials science and environmental chemistry. Melamine itself is a precursor for graphitic carbon nitride (g-C₃N₄), a metal-free photocatalyst that is active under visible light. researchgate.netresearchgate.net The degradation of materials containing melamine, such as polyester-melamine coatings, is often initiated by photodegradation. rsc.org

Exposure to environmental conditions, including ultraviolet (UV) radiation, can lead to the degradation of these coatings. rsc.org The photochemical process is often an oxidative one, driven by photogenerated electron-hole pairs. researchgate.netmdpi.com In photocatalytic systems, light absorption by a semiconductor material generates electrons (e⁻) and holes (h⁺). mdpi.com These charge carriers can migrate to the surface and initiate redox reactions. mdpi.com The holes (h⁺) are powerful oxidizing agents, and they can also react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). researchgate.netmdpi.com

The degradation of organic pollutants using photocatalysts often involves these reactive oxygen species (ROS). The process can lead to the complete mineralization of the organic compound into carbon dioxide, water, and mineral acids if heteroatoms are present. nrel.gov While much of the research focuses on g-C₃N₄, the underlying principles of photo-oxidation are applicable to the degradation of melamine-based species. The melamine(1+) cation, present in an acidic aqueous environment, would be subject to attack by photogenerated radicals like •OH.

The table below summarizes key species involved in the photochemical degradation of melamine-related compounds.

Table 1: Key Species in Photochemical Degradation

| Species | Role in Photodegradation | Reference |

|---|---|---|

| Photogenerated holes (h⁺) | Primary oxidizing species | researchgate.net |

| Hydroxyl radicals (•OH) | Powerful secondary oxidizing agent | researchgate.netmdpi.com |

| Superoxide radicals (O₂•⁻) | Reactive oxygen species involved in oxidation | researchgate.net |

Thermal Decomposition Mechanisms and Pyrolysis of Melamine(1+) Compounds

The thermal decomposition of melamine and its compounds has been studied extensively, often in the context of fire retardancy. When heated, melamine undergoes endothermic decomposition, releasing non-flammable gases that dilute oxygen and fuel in the gas phase.

Studies on the pyrolysis of melamine show that it decomposes to form condensation products such as melem (B72624) and melon, with the release of ammonia (NH₃). researchgate.net In a thermo-oxidative environment, melon is formed. researchgate.net At higher temperatures, these condensates can further decompose. For example, in the presence of boron oxide, the released ammonia can react to form refractory boron nitride (BN). researchgate.net

The thermal decomposition of an addition compound of melamine with hydrogen peroxide begins at approximately 110°C, yielding oxygen and water vapor. at.ua Notably, the melamine itself is not oxidized by the hydrogen peroxide or the released oxygen during this process. at.ua The decomposition follows first-order reaction kinetics. at.ua

Pyrolysis of melamine at high pressure (5 GPa) and a temperature of 800 °C has been shown to produce a new C-N-H phase. researchgate.net The decomposition of melamine formaldehyde (MF) cores at low pH involves hydrolysis of melamine groups to ammeline groups. researchgate.net

The table below outlines the decomposition products of melamine under different conditions.

Table 2: Thermal Decomposition Products of Melamine Compounds

| Starting Compound/Condition | Decomposition Temperature | Products | Reference |

|---|---|---|---|

| Melamine (Pyrolysis) | > 350°C | Melem, Melon, Ammonia | researchgate.net |

| Melamine borate | High Temperature | Ammonia, Boron nitride (BN), BNO structures | researchgate.net |

| Melamine-hydrogen peroxide adduct | ~110°C | Oxygen, Water vapor, Melamine | at.ua |

| Melamine (High pressure pyrolysis) | 800°C at 5 GPa | New C–N–H phase | researchgate.net |

| Melamine Formaldehyde (Low pH) | Not specified | Ammeline, soluble decomposition products | researchgate.net |

Oxidative and Reductive Transformations of Melamine(1+)

The melamine structure is relatively stable towards oxidation. As mentioned, during the thermal decomposition of its hydrogen peroxide adduct, melamine is not oxidized. at.ua However, oxidative transformations can be induced under more forcing conditions, such as photocatalysis, which involves powerful oxidizing species. researchgate.netmdpi.com

In the context of reductive transformations, the melamine structure plays a role in electrocatalysis. Single-atom M-N-C (metal-nitrogen-carbon) catalysts, which are effective for the electrochemical CO₂ reduction reaction (CO₂RR), are often prepared using melamine as a nitrogen precursor. rsc.org In these catalysts, metal atoms (like Mn, Fe, or Co) are coordinated to nitrogen atoms within a carbon matrix. rsc.org The catalytic cycle involves the reduction of the metal center, which then activates the CO₂ molecule. For instance, in a Mn-N-C catalyst, the low-valent Mn center transfers charge to the CO₂ molecule to generate an adsorbed CO₂δ− intermediate. rsc.org

Furthermore, melamine has been shown to influence the oxygen reduction reaction (ORR) on platinum surfaces. acs.org Adsorbed melamine on a Pt(111) surface destabilizes the adsorbed hydroxyl (OH) intermediate. acs.org This destabilization is attributed to changes in the solvation structure around the OH species, which weakens the hydrogen bonds between water and OH*. acs.org This effect accelerates the ORR, demonstrating an indirect role of melamine in a reductive process. acs.org The protonated melamine(1+) cation, particularly in acidic electrolytes used in fuel cells, could play a similar or even more pronounced role due to its charge and interaction with the electrode surface and solvent molecules.

Compound Index

Coordination Chemistry and Supramolecular Assembly of Melamine 1+

Melamine(1+) as a Ligand in Coordination Compounds and Metal-Organic Frameworks (MOFs)

The melamine (B1676169) molecule possesses three ring nitrogen atoms and three exocyclic amino groups, making it a potential multidentate ligand for metal ions. acs.org However, its coordination chemistry is often influenced by its strong tendency to form hydrogen bonds. acs.org In the protonated form, melamine(1+), the coordination behavior can be altered.

Research has shown that melamine and its protonated form can act as ligands in the construction of coordination compounds and metal-organic frameworks (MOFs). For instance, unusual µ2- and µ3-coordination modes of melamine have been observed in organic-inorganic hybrid copper halides. acs.orgresearchgate.net In these structures, the melamine ligand can bridge multiple metal centers, leading to the formation of one-, two-, or even three-dimensional frameworks. acs.orgresearchgate.net The coordination often involves the ring nitrogen atoms of the melamine(1+) cation. acs.org

The incorporation of melamine or its protonated form into MOFs has been explored to enhance their properties for various applications. Modification of MOFs with melamine can increase their surface area and introduce active sites for the adsorption of substances like heavy metals. scispace.comd-nb.inforesearchgate.net For example, melamine-modified UiO-66 MOFs have shown enhanced adsorption capacity for lead and cadmium ions. d-nb.info The amino groups of the melamine moiety can act as Lewis bases, forming coordinate bonds with metal ions. d-nb.info The successful incorporation of melamine into the MOF structure is often confirmed by techniques like Fourier-transform infrared (FTIR) spectroscopy, which shows characteristic vibrational bands of the triazine ring. d-nb.inforesearchgate.net

| Compound/Framework | Metal Ion | Melamine Coordination Mode | Structural Features | Reference |

|---|---|---|---|---|

| [Cu2Br2(MA)]n (MA = melamine) | Cu(I) | µ2-bridging | Forms 1D chains | acs.org |

| [Cu3Cl3(MA)]n (MA = melamine) | Cu(I) | µ3-bridging | Forms a 3D framework | acs.org |

| Melamine-modified UiO-66 | Zr(IV) | Coordination via amino groups | Enhanced adsorption of heavy metals | d-nb.info |

| Melamine-modified Cu-MOF | Cu(II) | Incorporated into the framework | Increased surface area | scispace.com |

Hydrogen Bonding Networks Involving Melamine(1+) Cations

Hydrogen bonding is a dominant intermolecular force in the solid-state structures of melamine and its salts. The melamine(1+) cation, with its multiple N-H donors and ring nitrogen acceptors, readily forms extensive and robust hydrogen-bonding networks.

The crystal structure of melamine hydrobromide, for instance, reveals significant intermolecular hydrogen bonding interactions. researchgate.net In many melaminium salts, the protonated melamine moieties are interconnected via N-H···N hydrogen bonds, forming one-dimensional polymeric chains. researchgate.net These chains can then further interact with anions and solvent molecules through N-H···O or O-H···N hydrogen bonds to construct complex three-dimensional networks. researchgate.net

The planarity of the melamine molecule and its protonated forms can be influenced by the hydrogen bonding patterns within the crystal structure. researchgate.net Depending on the degree of protonation and the nature of the counter-ions or co-crystallized molecules, melamine can arrange in cross-linked, undulating, or perfectly planar sheets. researchgate.net

While intermolecular hydrogen bonding is predominant, the possibility of intramolecular hydrogen bonds exists in certain derivatives of melamine(1+). The formation of such bonds can influence the conformation and reactivity of the molecule. Studies on various organic molecules, such as 1,4-dihydropyridine (B1200194) derivatives, have demonstrated the use of NMR spectroscopy and quantum-chemical calculations to establish the presence and effects of intramolecular N-H···O=C hydrogen bonds. nih.gov Similar principles can be applied to investigate potential intramolecular interactions in suitably substituted melamine(1+) derivatives. The presence of an intramolecular hydrogen bond can lead to characteristic shifts in NMR spectra and changes in vibrational frequencies in IR spectra. nih.gov

Ionic Interactions and Ion-Pairing Phenomena of Melamine(1+) Salts

The melamine(1+) cation readily forms salts with various inorganic and organic anions. The ionic interactions between the cation and anion are a key feature of these compounds and contribute significantly to the stability of the crystal lattice. mdpi.com

The phenomenon of ion pairing, where a cation and an anion are closely associated in solution or in the solid state, is relevant to melamine(1+) salts. ornl.govphenomenex.blog In the context of chromatography, ion-pair reagents are used to enhance the retention and improve the peak shape of ionic compounds like melamine(1+). researchgate.net Anionic ion-pair reagents, for example, can form a neutral complex with the melamine(1+) cation, facilitating its separation by reversed-phase liquid chromatography. researchgate.net

Self-Assembly Processes Mediated by Melamine(1+)

The ability of melamine(1+) to participate in multiple, directional, non-covalent interactions makes it an excellent building block for supramolecular self-assembly. The interplay of hydrogen bonding, ionic interactions, and π-π stacking drives the formation of well-defined, ordered structures. mdpi.comrsc.org

Melamine and its derivatives are known to form various self-assembled structures, such as rosettes, tapes, and ribbons, through complementary hydrogen bonding. rsc.org The protonated form, melamine(1+), can also mediate self-assembly processes. For instance, in the presence of appropriate counterparts, melamine(1+) can induce conformational changes in other molecules and direct the formation of highly ordered hydrogen-bonded networks. rsc.orgpsu.edu

The self-assembly of melamine on surfaces has also been investigated, where it can form ordered monolayers. wikipedia.orgresearchgate.net These self-assembly processes can be tuned by external factors such as temperature and the presence of other molecules. researchgate.net The addition of melamine to certain molecular systems can alter their self-assembly pathways, leading to changes in morphology and properties of the resulting supramolecular structures. rsc.org

Host-Guest Chemistry and Encapsulation with Melamine(1+) Systems

The self-assembly of melamine(1+) can lead to the formation of host structures with cavities capable of encapsulating guest molecules. This host-guest chemistry is a key area of supramolecular science with potential applications in sensing, separation, and catalysis. rsc.orgacs.org

Two-dimensional porous networks formed by the co-adsorption of melamine with other molecules, such as perylene (B46583) tetracarboxylic diimide (PTCDI), on surfaces can act as hosts for guest molecules like fullerenes (C60). rsc.org The complementary hydrogen bonding between melamine and PTCDI creates a stable network with well-defined pores. rsc.org

Theoretical and Computational Investigations of Melamine 1+

Quantum Chemical Calculations of Melamine(1+) Electronic Structure and Stability

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of melamine(1+). These methods provide a detailed picture of the electron distribution and energy landscape of the molecule, which are crucial for determining its stability and predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Melamine(1+)

Density Functional Theory (DFT) has been extensively used to investigate the electronic structure and stability of protonated melamine (B1676169). researchgate.net DFT calculations, particularly with hybrid functionals like B3LYP and M06, have been employed to optimize the geometry of melamine(1+) and to study its interactions. researchgate.netcolab.ws For instance, studies have shown that in protonated melamine, the positive charge is delocalized over the triazine ring and the amino groups, which contributes to its stability.

DFT has also been instrumental in understanding the deamination reaction of protonated melamine in the presence of water. colab.ws These calculations help in mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. researchgate.net For example, a detailed computational study on the deamination of protonated melamine with water has been carried out using various DFT functionals, including B3LYP, M06, and ωB97XD, with different basis sets to ensure the reliability of the results. colab.ws

Furthermore, DFT calculations have been used to model the interaction of protonated melamine with other molecules, such as amino acid residues. researchgate.net These studies reveal that protonated melamine can form strong hydrogen bonds with negatively charged or polar residues, which is crucial for understanding its behavior in biological systems. researchgate.net

| Computational Method | Basis Set | Application | Reference |

| B3LYP | 6-311++G(d,p) | Interaction with amino acid residues | researchgate.net |

| M06 | 6-31G(d) | Deamination reaction with water | colab.ws |

| B3LYP | 6-31G(d), 6-31+G(d), etc. | Deamination reaction with water | colab.ws |

| ωB97XD | 6-31+G(d,p) | Deamination reaction with water | colab.ws |

| BLYP | Double Numerical DND | Cross-linking mechanism | researchgate.net |

Ab Initio Methods for Melamine(1+) Properties

In addition to DFT, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been applied to study melamine(1+). Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a high level of accuracy for calculating molecular properties. nih.gov

Ab initio calculations have been used to investigate the ground-state structure and vibrational spectra of melamine, which provides a foundation for understanding the properties of its protonated form. researchgate.net For example, geometry optimization of melamine has been performed at the DF-CCSD(T)/VDZ level of theory. colab.ws These high-level calculations offer benchmark data for assessing the performance of more computationally efficient methods like DFT.

A detailed computational study of the deamination reaction of protonated melamine with water has also been performed using ab initio calculations, alongside DFT methods. colab.ws These studies provide a comprehensive understanding of the reaction mechanism and energetics.

Molecular Dynamics Simulations of Melamine(1+) in Solution and Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution and condensed phases over time. While direct MD simulations specifically focusing on melamine(1+) are not extensively detailed in the provided search results, the principles and methodologies are well-established from studies on neutral melamine in aqueous solutions. researchgate.netaip.orgnih.gov

Classical MD simulations have been performed to investigate melamine aqueous solutions at various concentrations and temperatures. researchgate.net These simulations provide insights into the microscopic structure, hydrogen-bond dynamics, and transport properties of melamine in water. researchgate.net It has been observed that hydrogen bonding between melamine molecules plays a significant role in their aggregation. researchgate.netaip.org

In the context of melamine(1+), MD simulations would be invaluable for understanding its hydration structure, the dynamics of its interactions with solvent molecules, and its aggregation behavior in solution. The force fields required for such simulations can be developed and validated using quantum chemical calculations. acs.org

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are crucial for predicting the reactivity of melamine(1+) and elucidating its reaction pathways. As seen in the study of the deamination of protonated melamine, quantum chemical calculations can map out the entire potential energy surface of a reaction. colab.ws

By identifying the transition state structures and calculating the corresponding activation energies, the feasibility of different reaction pathways can be assessed. researchgate.net For the deamination of protonated guanine, a related molecule, studies have shown that the reaction proceeds through the formation of a tetrahedral intermediate followed by a 1,3-proton transfer. researchgate.net A similar mechanistic approach is expected for melamine(1+).

Computational tools can also predict how the reaction mechanism is influenced by the presence of catalysts or solvent molecules. For instance, the deamination of melamine has been studied in the presence of varying numbers of water molecules, revealing their role in stabilizing transition states and intermediates. researchgate.net

Computational Spectroscopy for Melamine(1+) Spectral Interpretation

Computational spectroscopy plays a vital role in interpreting experimental spectra by providing a theoretical framework for assigning vibrational modes. DFT and ab initio methods are commonly used to calculate the Raman and infrared (IR) spectra of molecules. nih.gov

For melamine and its derivatives, theoretical calculations of vibrational spectra have shown good agreement with experimental results. nih.govjst.go.jp The vibrational modes of melamine have been assigned in the 550-4000 cm⁻¹ range based on these calculations. nih.gov These assignments provide a basis for understanding how the vibrational spectra change upon protonation.

By calculating the vibrational frequencies and intensities for melamine(1+), researchers can predict its characteristic spectral features. This is particularly useful for identifying the presence of protonated melamine in complex systems and for studying its interactions, as changes in the vibrational spectra can be correlated with specific intermolecular interactions.

Solvation Models and Solvent Effects on Melamine(1+) Chemistry

The chemical behavior of a charged species like melamine(1+) is significantly influenced by the solvent. Computational solvation models are used to account for these solvent effects in theoretical calculations. These models can be broadly categorized into explicit and implicit solvent models. ucsb.eduwikipedia.org

Explicit solvent models involve including a number of solvent molecules in the simulation box along with the solute. acs.org This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. acs.org In contrast, implicit solvent models represent the solvent as a continuous medium with a specific dielectric constant. ucsb.eduacs.org The Polarizable Continuum Model (PCM) and the COSMO model are examples of widely used implicit solvation models. researchgate.netacs.org

Studies on melamine and related compounds have utilized both types of models to investigate solvent effects on their properties and reactivity. For instance, the deamination reaction of melamine has been studied using the PCM solvation model to understand the influence of an aqueous environment on the reaction energetics. researchgate.net Similarly, the self-assembly of melamine cyanurate in aqueous solution has been investigated using computational approaches that account for solvation. acs.org These studies highlight the importance of considering solvent effects for accurately predicting the chemistry of melamine(1+) in solution.

Advanced Applications of Melamine 1+ in Chemical Systems

Role of Melamine(1+) in Polymerization and Resin Chemistry Research

The protonation of melamine (B1676169) to form the Melamine(1+) cation is a critical factor in the chemistry of melamine-based resins, particularly melamine-formaldehyde (MF) resins. The reactivity and final properties of these thermosetting polymers are significantly influenced by the degree and site of protonation.

Research into the cross-linking mechanism of MF resins has identified the importance of the cation. The basicity of the triazine ring in melamine makes it susceptible to protonation. Computational modeling has shown that for partially substituted melamines, the cross-linking mechanism of general acid catalysis requires the initial protonation of an oxygen atom on a methoxymethyl group. acs.org This is followed by the liberation of methanol (B129727), leading to a charged intermediate that then reacts with the polymer. acs.org In the case of highly substituted melamines, specific acid catalysis is necessary, which involves the reaction of a polymer with the protonated melamine-polymer adduct. acs.org

The cure response of MF thermoset coatings is also dictated by the structure of the melamine resin, specifically its imino content, which in turn affects its basicity and the site of protonation (ring vs. side chain). paint.org Resins with very low imino content show improved acid-catalyzed cure response at lower temperatures. paint.org

Furthermore, the incorporation of other monomers can be influenced by the protonation state of melamine. In the synthesis of ammeline-melamine-formaldehyde resins (AMFR), the pH of the medium controls the ratio of unprotonated to protonated amino groups on both the melamine and ammeline (B29363) rings. google.com This control over the ionic character of the polymer backbone allows for the tuning of properties like solubility, cloud point, and flexibility. google.com Similarly, in the synthesis of a 4,4-diaminodiphenylmethane-melamine-formaldehyde terpolymer, the protonated form is suggested to be more reactive. andreas-brinkmann.net

Organic melaminium salts have also been investigated as substitutes for melamine in melamine-urea-formaldehyde (B8673199) (MUF) resins. researchgate.net These salts can offer higher water solubility than pure melamine, potentially leading to more uniform distribution and cross-linking during resin formation. researchgate.net

Table 1: Influence of Protonation on Melamine Resin Chemistry

| Research Area | Role of Melamine(1+) | Key Findings |

| MF Resin Cross-linking | Acts as a reactive intermediate in acid catalysis. acs.org | Protonation of either the methoxymethyl group or the polymer-adduct is a key step in the curing process. acs.org |

| Thermoset Coatings | Influences cure response. paint.org | Low imino content leads to more basic resins, affecting protonation sites and enabling lower-temperature curing. paint.org |

| Copolymer Resins (AMFR) | Controls polymer properties via pH-dependent protonation. google.com | The ratio of protonated to unprotonated groups affects solubility, flexibility, and solution stability. google.com |

| MUF Resin Modification | Melaminium salts used as a more soluble alternative to melamine. researchgate.net | Can improve the dispersion of the melamine component in the resin matrix. researchgate.net |

Melamine(1+)-Based Ionic Liquids and Deep Eutectic Solvents Research

Research into ionic liquids (ILs) and deep eutectic solvents (DES) has expanded to include a wide variety of cations and anions. While dedicated ionic liquids where Melamine(1+) is the primary cation are not extensively documented, the formation of melaminium salts demonstrates the potential for Melamine(1+) to serve as the cationic component in ionic systems. nockemann-lab.orguni-muenchen.de Melaminium salts, being ionic compounds, are crystalline at room temperature but could form ILs with appropriate anions at elevated temperatures or in mixtures. For instance, zwitterionic melaminium trichloromercurate(II) has been synthesized, highlighting the ability of melamine to form complex ionic species. nockemann-lab.org

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt, and a hydrogen bond donor (HBD). mdpi.comnih.gov The resulting liquid has a melting point significantly lower than its individual components. nih.gov The Melamine(1+) cation, with its multiple N-H groups, is a potent hydrogen bond donor. This characteristic suggests its potential for forming DES with various HBAs. Although specific research on Melamine(1+)-based DES is nascent, the principles of DES formation support this possibility. The synthesis of melaminium chloride hemihydrate single crystals, where protonated melaminium residues are connected by chloride ions and water molecules, provides a structural basis for the strong hydrogen-bonding capabilities of the cation. rsc.org

The application of DES in polymer synthesis is a growing field. mdpi.com They have been used as green solvents for polymerization and for the chemical modification of polymers. mdpi.com The potential development of Melamine(1+)-based DES could offer new environmentally friendly solvent systems for various chemical processes.

Research on Melamine(1+) in Adsorption and Separation Technologies

The protonation of melamine to form the positively charged Melamine(1+) cation is a cornerstone of its application in adsorption and separation technologies, particularly for the removal of anionic pollutants from aqueous solutions. This is achieved through strong electrostatic interactions between the cationic adsorbent surface and the anionic species.

The effectiveness of melamine-based materials as adsorbents is highly pH-dependent. At low pH values, the amino groups of melamine become protonated, creating a positively charged surface that is highly effective at binding anions. chrom-china.comcnrs.fr For instance, a melamine-functionalized porous organic polymer (TP-TC-MA) showed maximum removal efficiency for the anionic dye methyl orange at a pH of 3.0, a condition that favors the protonation of the nitrogen atoms in the polymer. chrom-china.comresearchgate.netnih.gov The primary adsorption mechanism was identified as electrostatic interaction. chrom-china.comresearchgate.netnih.gov

Similarly, a carbonized poly-melamine-formaldehyde (CMF) sponge has been studied for the adsorption of perfluorooctane (B1214571) sulfonate (PFOS). researchgate.net The adsorption mechanism was found to involve both hydrophobic interactions and, crucially, electrostatic attraction. researchgate.net The adsorption capacity of melamine-formaldehyde polymers for lead ions (Pb(II)) is also pH-dependent; at low pH, protonation of the amine groups leads to electrostatic repulsion of the metal cations, reducing adsorption. cnrs.frgoogle.com Conversely, for anionic species, this protonation is beneficial. Porous poly(melamine-co-formaldehyde) particles have been shown to effectively remove anions through electrostatic interactions after protonation. researchgate.net

The principle of using Melamine(1+) for anion removal has been applied in various material formats:

Porous Organic Polymers: High surface area polymers functionalized with melamine show excellent adsorption for anionic dyes. chrom-china.comresearchgate.netnih.gov

Modified Sponges: Carbonized melamine-based sponges serve as effective adsorbents for anionic surfactants like PFOS. researchgate.net

Resins: Melamine-formaldehyde resins can be used to remove anions, with efficiency being controlled by the pH of the solution. rsc.org

Table 2: Adsorption of Anionic Pollutants by Melamine(1+)-Based Materials

| Adsorbent Material | Target Pollutant | Key Adsorption Mechanism |

| Melamine-functionalized porous organic polymer | Methyl Orange (anionic dye) | Electrostatic attraction at low pH. chrom-china.comresearchgate.netnih.gov |

| Carbonized poly-melamine-formaldehyde sponge | Perfluorooctane sulfonate (PFOS) | Electrostatic attraction and hydrophobic interaction. researchgate.net |

| Porous Poly(melamine-co-formaldehyde) particles | Anions (e.g., from Cu(II) salts) | Electrostatic interactions after protonation. researchgate.net |

| Quaternized chitosan–melamine–glutaraldehyde resin | Nitrate (B79036) (NO₃⁻) | Electrostatic interactions. rsc.org |

Catalytic Applications Involving Melamine(1+) or its Derivatives

The Melamine(1+) cation has emerged as a key component in novel organocatalysts, particularly in systems requiring acid-base functionality. The protonated triazine ring can act as a Brønsted acid site, while the exocyclic amine groups can function as Lewis bases.